N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide
描述
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c19-23(20,18-5-1-2-6-18)14-8-12-15-13(17-22-12)10-7-11(21-16-10)9-3-4-9/h7,9,14H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGBDDCSZWIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing upon diverse sources to present a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the formation of the isoxazole and oxadiazole moieties. The final sulfonamide derivative is obtained through a reaction with pyrrolidine.
Characterization Techniques
The synthesized compounds are characterized using various techniques:
- FT-IR Spectroscopy : Used to identify functional groups.
- NMR Spectroscopy : Provides insights into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and structure.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole-sulfonamide exhibit significant antimicrobial properties. For instance, a compound similar to this compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| OX11 | 32 | Klebsiella pneumoniae |
| OX11 | 16 | K. georgiana |
These compounds showed synergistic effects when combined with conventional antibiotics like ampicillin, significantly lowering MIC values and enhancing antibacterial efficacy against multidrug-resistant strains .
Anti-inflammatory Activity
In vitro studies have indicated that oxadiazole-containing sulfonamides possess notable anti-inflammatory properties. Compounds from similar classes have shown IC50 values that outperform standard anti-inflammatory drugs like diclofenac.
| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|
| 5c | 110 | Diclofenac | 157 |
| 5d | 110 | - | - |
| 5e | 111 | - | - |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity .
Antidiabetic Activity
The antidiabetic potential of oxadiazole-sulfonamide derivatives has also been explored. In diabetic rat models, compounds were tested for their ability to lower blood glucose levels effectively.
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Vildagliptin | 50 | Standard Control |
| Compound A-I | 50 | Significant Reduction |
Results indicated that certain synthesized compounds exhibited comparable or superior antihyperglycemic activity compared to vildagliptin, a well-known antidiabetic medication .
Study on Antimicrobial Efficacy
A study published in Bioorganic Chemistry evaluated the antimicrobial efficacy of various oxadiazole-sulfonamide derivatives against clinical isolates. The results highlighted that these compounds not only inhibited bacterial growth but also disrupted cell wall integrity as observed through electron microscopy .
Study on Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of sulfonamide derivatives containing oxadiazole rings. The study concluded that these compounds could be potential candidates for developing new anti-inflammatory therapies due to their significant activity in vitro .
相似化合物的比较
Key Differences :
- The target compound’s cyclopropylisoxazole substituent may enhance steric bulk and metabolic stability compared to chlorophenyl or phenyl groups in 11g–11i.
- The pyrrolidine sulfonamide side chain could improve water solubility relative to the acetamide groups in 11g–11i, which show isomerism (e.g., 3:1 or 4:1 diastereomer ratios) .
Thiadiazole vs. Oxadiazole Core
describes a macrofilaricidal thiadiazole derivative, 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine. While structurally analogous, the sulfur atom in thiadiazole increases lipophilicity and alters electronic properties compared to the oxygen-containing oxadiazole.
Sulfonamide vs. Thioether Linkages
lists compounds like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide, which use thioether (-S-) linkages instead of sulfonamide (-SO₂-NH-) groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10–11), which may improve target binding but reduce cell membrane permeability compared to thioethers .
Pyrrolidine-Containing Analogs
describes N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide, which shares the pyrrolidine moiety but replaces sulfonamide with a carboximidamide group. Carboximidamides are less acidic (pKa ~7–8) and may engage in different binding interactions, such as π-stacking versus hydrogen bonding. The target compound’s sulfonamide group could enhance solubility (PSA ~81.27 Ų estimated) compared to carboximidamide (PSA ~81.27 Ų) .
准备方法
Cyclopropanation of Propargyl Alcohol Derivatives
The 5-cyclopropylisoxazole subunit is synthesized via a Huisgen-type cycloaddition between a cyclopropane-containing nitrile oxide and acetylene. As exemplified in Patent WO2019238633A1, nitrile oxides generated in situ from hydroxymoyl chlorides react with terminal alkynes under mild conditions (RT, 12–24 h) to yield isoxazoles. For this target, cyclopropanecarbonyl chloride is converted to the corresponding nitrile oxide using chloramine-T, which subsequently reacts with propiolic acid ethyl ester to furnish ethyl 5-cyclopropylisoxazole-3-carboxylate (Yield: 68–72%).
Hydrolysis and Functionalization
The ester intermediate undergoes saponification with aqueous NaOH (2 M, 60°C, 4 h) to yield 5-cyclopropylisoxazole-3-carboxylic acid, which is then converted to the primary amide via coupling with ammonium chloride using EDCI/HOBt (83% yield). This amide serves as the precursor for the amidoxime required in oxadiazole formation.
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Preparation
The primary amide (5-cyclopropylisoxazole-3-carboxamide) is treated with hydroxylamine hydrochloride in ethanol under reflux (80°C, 8 h) to generate the corresponding amidoxime. Patent CA3129492A1 confirms that such amidoximes are stable intermediates for oxadiazole synthesis.
Cyclodehydration to Form 1,2,4-Oxadiazole
The amidoxime undergoes cyclodehydration with trimethylorthoformate (TMOF) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 100°C for 6 h, yielding 3-(5-cyclopropylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole. The chloromethyl group is introduced via substitution of the hydroxyl group in the intermediate hydroxymethyl-oxadiazole using thionyl chloride (SOCl₂, 70°C, 2 h).
Introduction of the Pyrrolidine-1-Sulfonamide Side Chain
Synthesis of Pyrrolidine-1-Sulfonamide
Pyrrolidine is sulfonated with sulfamide in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (18 h). The crude product is purified via recrystallization from ethanol/water (Yield: 89%).
Nucleophilic Alkylation
The chloromethyl-oxadiazole intermediate reacts with pyrrolidine-1-sulfonamide in the presence of K₂CO₃ in anhydrous DMF at 60°C for 12 h. This SN2 displacement installs the methylene-linked sulfonamide group, affording the final product (Yield: 65%).
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05–1.12 (m, 4H, cyclopropyl CH₂), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.25–3.32 (m, 4H, pyrrolidine NCH₂), 4.45 (s, 2H, CH₂N), 6.78 (s, 1H, isoxazole CH), 8.15 (s, 1H, oxadiazole CH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 8.9 (cyclopropyl C), 24.7 (pyrrolidine CH₂), 46.8 (NCH₂), 52.1 (CH₂N), 112.4 (isoxazole C), 162.3 (oxadiazole C), 169.5 (sulfonamide S=O).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Yield Considerations
| Step | Reaction | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Isoxazole formation | RT, 24 h | 72 | 95.2 |
| 2 | Amidoxime synthesis | 80°C, 8 h | 83 | 97.8 |
| 3 | Oxadiazole cyclization | 100°C, 6 h | 68 | 96.5 |
| 4 | Chloromethyl introduction | SOCl₂, 70°C, 2 h | 91 | 98.1 |
| 5 | Alkylation | DMF, 60°C, 12 h | 65 | 99.0 |
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A general approach includes:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature, as in ).
- Step 2 : Functionalization of the oxadiazole with a cyclopropylisoxazole moiety using coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling).
- Step 3 : Sulfonamide introduction via reaction of the methyl-pyrrolidine intermediate with sulfonyl chlorides.
- Optimization : Adjust solvent polarity (DMF vs. toluene), temperature (room temp. vs. reflux), and stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate, as in ) to improve yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the isoxazole, oxadiazole, and sulfonamide groups.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex stereochemistry and validate bond lengths/angles. highlights SHELX’s robustness for small-molecule refinement .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites, guiding synthetic modifications.
- Bioactivity Prediction : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with sulfonamide-binding pockets). Compare with structurally similar compounds, such as N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, which shows activity via sulfonamide-protein interactions .
Q. What experimental approaches resolve contradictions in characterization data (e.g., NMR vs. X-ray results)?
- Methodological Answer :
- Case Study : If NMR suggests conformational flexibility (e.g., pyrrolidine ring puckering) but X-ray shows a rigid structure, perform variable-temperature NMR or dynamic crystallography.
- Refinement Tools : Use SHELX’s twinning detection (SHELXL) to address diffraction ambiguities in crystallographic data. notes SHELX’s utility for high-resolution or twinned macromolecular data .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl in isoxazole, sulfonamide linker length) using ’s alkylation protocol .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase, a common sulfonamide target) with IC₅₀ determination. Compare with N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which uses thiadiazole-sulfonamide motifs for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
